![molecular formula C11H12BrN B13555710 1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555710.png)
1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-3-azabicyclo[310]hexane is a bicyclic compound featuring a bromophenyl group attached to a 3-azabicyclo[310]hexane scaffold
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds via an open chain transition state based on intermolecular bromine-lithium coordination, following an SN2 process . The reaction conditions typically involve low temperatures and anhydrous solvents to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex bicyclic structures.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve polar aprotic solvents and mild temperatures.
Cyclization Reactions: Catalysts such as palladium or copper can be used to facilitate cyclization. Conditions may include elevated temperatures and inert atmospheres.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted azabicyclohexanes.
Cyclization Reactions: Products include more complex bicyclic or polycyclic compounds.
Reduction Reactions: The major product is the corresponding hydrogenated azabicyclohexane.
Applications De Recherche Scientifique
1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific mechanical or electronic properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromophenyl group may facilitate binding to these targets, while the azabicyclohexane scaffold provides structural rigidity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azabicyclo[3.1.0]hexane: Lacks the bromophenyl group but shares the azabicyclohexane scaffold.
3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane: Contains a difluorophenyl group instead of a bromophenyl group.
1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane: Contains a chlorophenyl group instead of a bromophenyl group.
Uniqueness
1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C11H12BrN |
|---|---|
Poids moléculaire |
238.12 g/mol |
Nom IUPAC |
1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H12BrN/c12-10-3-1-2-8(4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2 |
Clé InChI |
SGZGYHORYYBOLQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1(CNC2)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




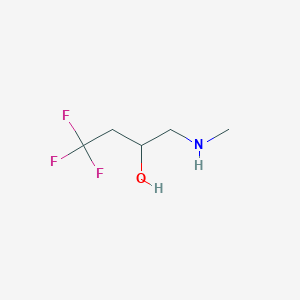
![(2E)-4-(dimethylamino)-N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}but-2-enamide](/img/structure/B13555646.png)
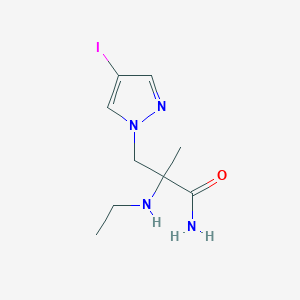
![Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13555668.png)
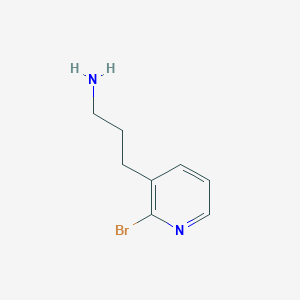
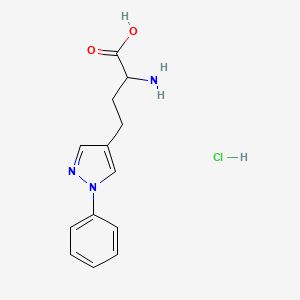

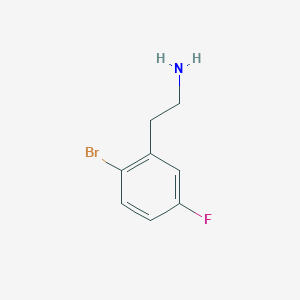

![[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B13555705.png)


